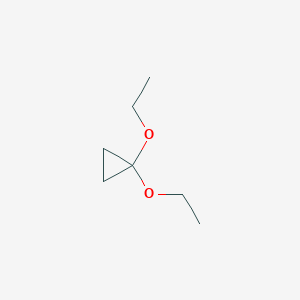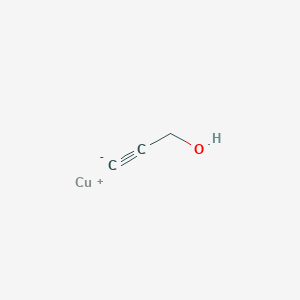
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- typically involves the reaction of imines with peracids. One common method is the reaction of an imine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrogen or oxygen atoms in the oxaziridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitrogen or oxygen atoms in the ring.
Major Products Formed
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- involves the transfer of an oxygen atom to substrates, resulting in oxidation. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. This allows the compound to react with various nucleophiles, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Similar three-membered ring structures containing nitrogen but lack the oxygen atom.
Epoxides: Three-membered ring structures containing oxygen but lack the nitrogen atom.
Azetidines: Four-membered ring structures containing nitrogen, with different reactivity due to reduced ring strain.
Uniqueness
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is unique due to its combination of nitrogen and oxygen in a three-membered ring, which imparts distinct reactivity and stability compared to aziridines and epoxides. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
CAS-Nummer |
53258-79-0 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
3,3-diphenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C16H17NO/c1-13(2)17-16(18-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
LBPSGEZYAKAMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)




![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)
![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
